molecular formula C12H20BIN2O2 B2863752 5-Iodo-1-isopropylpyrazole-3-boronic acid, pinacol ester CAS No. 2377608-81-4

5-Iodo-1-isopropylpyrazole-3-boronic acid, pinacol ester

Cat. No.: B2863752
CAS No.: 2377608-81-4
M. Wt: 362.02
InChI Key: AQHCEMRFQYIOAB-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Iodo-1-isopropylpyrazole-3-boronic acid, pinacol ester typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1-isopropylpyrazole-3-boronic acid, pinacol ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

5-Iodo-1-isopropylpyrazole-3-boronic acid, pinacol ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Iodo-1-isopropylpyrazole-3-boronic acid, pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the presence of a base, which helps to activate the boronic ester for transmetalation .

Properties

IUPAC Name

5-iodo-1-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20BIN2O2/c1-8(2)16-10(14)7-9(15-16)13-17-11(3,4)12(5,6)18-13/h7-8H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHCEMRFQYIOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NN(C(=C2)I)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BIN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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